molecular formula C17H13ClN2O2 B049551 Hydantoin, 3-(p-chlorophenyl)-5-(m-methylbenzylidene)- CAS No. 111223-88-2

Hydantoin, 3-(p-chlorophenyl)-5-(m-methylbenzylidene)-

Cat. No. B049551
M. Wt: 312.7 g/mol
InChI Key: BBTMMXLQPODCAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hydantoins are a class of heterocyclic compounds that have been extensively studied due to their diverse biological activities. Among them, 3-(p-chlorophenyl)-5-(m-methylbenzylidene)-hydantoin (CMH) has gained significant attention in recent years.

Mechanism Of Action

The mechanism of action of Hydantoin, 3-(p-chlorophenyl)-5-(m-methylbenzylidene)- is not fully understood, but it is believed to act through multiple pathways. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. Hydantoin, 3-(p-chlorophenyl)-5-(m-methylbenzylidene)- has also been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, which may contribute to its anticancer activity.

Biochemical And Physiological Effects

Hydantoin, 3-(p-chlorophenyl)-5-(m-methylbenzylidene)- has been shown to have a variety of biochemical and physiological effects. It has been found to decrease the expression of matrix metalloproteinases, enzymes involved in cancer invasion and metastasis. Hydantoin, 3-(p-chlorophenyl)-5-(m-methylbenzylidene)- has also been shown to inhibit the production of nitric oxide, a molecule involved in inflammation and immune response.

Advantages And Limitations For Lab Experiments

Hydantoin, 3-(p-chlorophenyl)-5-(m-methylbenzylidene)- has several advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. It has also been extensively studied, and its biological activities are well documented. However, one limitation of Hydantoin, 3-(p-chlorophenyl)-5-(m-methylbenzylidene)- is its low solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on Hydantoin, 3-(p-chlorophenyl)-5-(m-methylbenzylidene)-. One area of interest is the development of Hydantoin, 3-(p-chlorophenyl)-5-(m-methylbenzylidene)- derivatives with improved solubility and bioavailability. Another direction is the investigation of the mechanism of action of Hydantoin, 3-(p-chlorophenyl)-5-(m-methylbenzylidene)- in more detail, particularly its interaction with topoisomerase II. Finally, there is potential for the use of Hydantoin, 3-(p-chlorophenyl)-5-(m-methylbenzylidene)- in combination with other anticancer agents to improve their efficacy.

Synthesis Methods

Hydantoin, 3-(p-chlorophenyl)-5-(m-methylbenzylidene)- can be synthesized by the reaction between p-chlorobenzaldehyde, m-methylbenzylamine, and urea in ethanol under reflux conditions. The reaction yields a yellow crystalline solid with a melting point of 230-232°C.

Scientific Research Applications

Hydantoin, 3-(p-chlorophenyl)-5-(m-methylbenzylidene)- has been extensively studied for its various biological activities, including its anticancer, antiviral, and antimicrobial properties. It has been shown to inhibit the growth of various cancer cell lines, such as breast cancer, lung cancer, and leukemia. Hydantoin, 3-(p-chlorophenyl)-5-(m-methylbenzylidene)- has also been found to have antiviral activity against herpes simplex virus type 1 and 2, as well as antimicrobial activity against Staphylococcus aureus and Escherichia coli.

properties

CAS RN

111223-88-2

Product Name

Hydantoin, 3-(p-chlorophenyl)-5-(m-methylbenzylidene)-

Molecular Formula

C17H13ClN2O2

Molecular Weight

312.7 g/mol

IUPAC Name

(5Z)-3-(4-chlorophenyl)-5-[(3-methylphenyl)methylidene]imidazolidine-2,4-dione

InChI

InChI=1S/C17H13ClN2O2/c1-11-3-2-4-12(9-11)10-15-16(21)20(17(22)19-15)14-7-5-13(18)6-8-14/h2-10H,1H3,(H,19,22)/b15-10-

InChI Key

BBTMMXLQPODCAF-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=CC=C1)/C=C\2/C(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl

SMILES

CC1=CC(=CC=C1)C=C2C(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl

Canonical SMILES

CC1=CC(=CC=C1)C=C2C(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl

synonyms

(5Z)-3-(4-chlorophenyl)-5-[(3-methylphenyl)methylidene]imidazolidine-2 ,4-dione

Origin of Product

United States

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